2-(4-Chlorobenzenesulfonyl)-1-(2,4-dihydroxyphenyl)ethan-1-one is a chemical compound notable for its potential applications in medicinal chemistry and organic synthesis. This compound features a sulfonyl group attached to a chlorobenzene moiety and a dihydroxyphenyl group, which contribute to its biological activity and reactivity. The compound can be classified as a sulfonamide derivative, which often exhibits significant pharmacological properties.
The primary source of information regarding this compound includes scientific literature, patents, and chemical databases. It falls under the category of organic compounds with the following classifications:
The synthesis of 2-(4-Chlorobenzenesulfonyl)-1-(2,4-dihydroxyphenyl)ethan-1-one typically involves the sulfonylation of 2,4-dihydroxyacetophenone with 4-chlorobenzenesulfonyl chloride. This reaction is generally carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the sulfonamide bond. The process is usually conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
The molecular structure of 2-(4-Chlorobenzenesulfonyl)-1-(2,4-dihydroxyphenyl)ethan-1-one features:
Property | Value |
---|---|
Molecular Formula | C14H11ClO5S |
Molecular Weight | 326.8 g/mol |
IUPAC Name | 2-(4-chlorophenyl)sulfonyl-1-(2,4-dihydroxyphenyl)ethanone |
InChI | InChI=1S/C14H11ClO5S/c15-9-... |
SMILES | C1=CC(=CC=C1S(=O)(=O)CC(=O)C2=C(C=C(C=C2)O)O)Cl |
The compound can undergo various chemical reactions:
The mechanism of action for 2-(4-Chlorobenzenesulfonyl)-1-(2,4-dihydroxyphenyl)ethan-1-one largely depends on its biological target. Compounds containing sulfonyl groups often act as enzyme inhibitors by interacting with the active sites of enzymes. The dihydroxyphenyl groups are likely to participate in hydrogen bonding and other interactions with biological macromolecules, which may enhance their inhibitory effects.
Further characterization can be performed using techniques such as Nuclear Magnetic Resonance spectroscopy, Infrared spectroscopy, and Mass spectrometry for detailed structural elucidation.
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3